Cas no 70260-86-5 (1H-Indole, 4-[(2S)-oxiranylmethoxy]-)
1H-Indole, 4-[(2S)-oxiranylmethoxy]- Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole, 4-[(2S)-oxiranylmethoxy]-
- (2S)-Glycidyl indol-4-yl ether
- (S)-4-(2,3-epoxypropoxy)indole
- 70260-86-5
- (s)-(+)-4(oxiranylmethoxy)-1h-indole
- 4-((2S)-oxiranylmethoxy)-1H-indole
- SCHEMBL5756503
- CTWQPSSVUYPWOM-QMMMGPOBSA-N
- 4-[[(2S)-oxiran-2-yl]methoxy]-1H-indole
- (S)-4-(oxiranylmethoxy)-1H-indole
- A1-11484
- 4-[(2S)-Oxiranylmethoxy]-1H-indole
- (S)-(+)-4-(oxiranylmethoxy)-1H-indole
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- MDL: MFCD31614110
- Inchi: 1S/C11H11NO2/c1-2-10-9(4-5-12-10)11(3-1)14-7-8-6-13-8/h1-5,8,12H,6-7H2/t8-/m0/s1
- InChI Key: CTWQPSSVUYPWOM-QMMMGPOBSA-N
- SMILES: N1C2=C(C(OC[C@@H]3CO3)=CC=C2)C=C1
Computed Properties
- Exact Mass: 189.078978594Da
- Monoisotopic Mass: 189.078978594Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 37.6Ų
1H-Indole, 4-[(2S)-oxiranylmethoxy]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 185712-5g |
(2S)-Glycidyl indol-4-yl ether, 95% |
70260-86-5 | 95% | 5g |
$1650.00 | 2023-09-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741085-1g |
(s)-4-(Oxiran-2-ylmethoxy)-1h-indole |
70260-86-5 | 98% | 1g |
¥8808.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741085-5g |
(s)-4-(Oxiran-2-ylmethoxy)-1h-indole |
70260-86-5 | 98% | 5g |
¥24956.00 | 2024-05-03 |
1H-Indole, 4-[(2S)-oxiranylmethoxy]- Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 1H-Indole, 4-[(2S)-oxiranylmethoxy]-
Introduction to 1H-Indole, 4-[(2S)-oxiranylmethoxy] and Its Significance in Modern Chemical Research
The compound with the CAS No. 70260-86-5, identified as 1H-Indole, 4-[(2S)-oxiranylmethoxy], represents a fascinating molecule in the realm of organic chemistry and pharmaceutical innovation. This compound, characterized by its unique structural framework, has garnered significant attention due to its potential applications in drug discovery and molecular biology. The presence of the oxiranylmethoxy group at the 4-position of the indole core introduces a chiral center, making it a subject of interest for stereochemical studies and enantioselective synthesis.
1H-Indole, 4-[(2S)-oxiranylmethoxy] belongs to a class of heterocyclic compounds that have been extensively studied for their pharmacological properties. Indole derivatives are well-known for their role in various biological processes, including neurotransmitter signaling and immune responses. The specific modification at the 4-position with an (2S)-oxiranylmethoxy group enhances the molecule's interactions with biological targets, making it a promising candidate for further investigation.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from indole scaffolds. The (2S)-oxiranylmethoxy moiety is particularly intriguing because it introduces a nucleophilic center that can participate in various chemical reactions, such as nucleophilic substitution and Michael addition. These reactions are crucial for the synthesis of more complex molecules and have been exploited in the development of new drugs targeting diseases such as cancer and inflammation.
One of the most compelling aspects of 1H-Indole, 4-[(2S)-oxiranylmethoxy] is its potential in medicinal chemistry. Researchers have been exploring its derivatives as inhibitors of key enzymes involved in disease pathways. For instance, studies have shown that certain indole derivatives can modulate the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation. The chiral nature of the (2S)-oxiranylmethoxy group allows for the synthesis of enantiomerically pure compounds, which can exhibit enhanced selectivity and reduced side effects compared to racemic mixtures.
The synthesis of 1H-Indole, 4-[(2S)-oxiranylmethoxy] involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include the protection-deprotection strategies for the hydroxyl group and the stereoselective introduction of the (2S)-configuration. Advances in catalytic methods have enabled more efficient and sustainable routes to this compound, aligning with global efforts to minimize environmental impact.
Recent publications have demonstrated the utility of 1H-Indole, 4-[(2S)-oxiranylmethoxy] in preclinical studies aimed at identifying novel drug candidates. These studies have revealed promising results in models of chronic diseases, where indole derivatives have shown efficacy comparable to existing therapeutics but with improved pharmacokinetic profiles. The ability to fine-tune the structure through modifications at different positions on the indole ring has opened up new avenues for drug development.
The role of computational chemistry in understanding the behavior of 1H-Indole, 4-[(2S)-oxiranylmethoxy] cannot be overstated. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. This information is invaluable for designing experiments and optimizing synthetic routes. Additionally, computational methods have helped identify potential off-target effects, ensuring that lead compounds proceed through development with minimal risk.
In conclusion, 1H-Indole, 4-[(2S)-oxiranylmethoxy] (CAS No. 70260-86-5) is a remarkable compound that exemplifies the intersection of organic chemistry and pharmaceutical science. Its unique structure and chiral properties make it a valuable tool for researchers seeking to develop new treatments for various diseases. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in shaping the future of medicine.
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